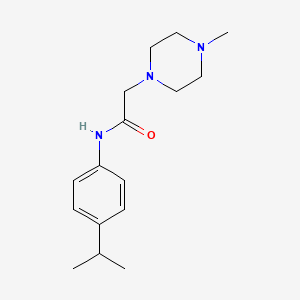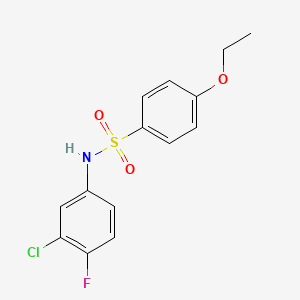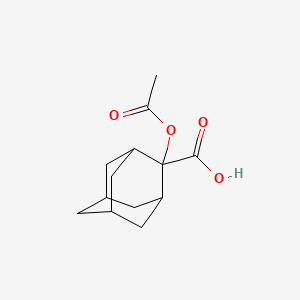
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that is involved in various biochemical processes in the body. SAMe has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
SAMe acts as a methyl donor in various biochemical reactions in the body. SAMe donates a methyl group to various molecules including DNA, RNA, proteins, and neurotransmitters. SAMe also regulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects. SAMe has been shown to increase the levels of glutathione, a potent antioxidant, in the liver. SAMe has also been shown to decrease the levels of homocysteine, a risk factor for cardiovascular disease. SAMe has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
SAMe has several advantages for lab experiments. SAMe is a naturally occurring molecule and can be synthesized chemically or obtained from natural sources. SAMe is stable and can be stored for long periods of time. SAMe has several limitations for lab experiments. SAMe is expensive and can be difficult to obtain in large quantities. SAMe can also be unstable in certain conditions.
将来の方向性
SAMe has several potential future directions for research. SAMe has been shown to have potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe may also have potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. SAMe may also have potential applications in sports nutrition and performance enhancement. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Conclusion:
SAMe is a naturally occurring molecule that has been extensively studied for its potential therapeutic applications in various diseases. SAMe has several advantages and limitations for lab experiments. SAMe has several potential future directions for research. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
合成法
SAMe is synthesized in the body from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized chemically by the reaction of 4-methyl-1,2,3,6-tetrahydropyridine (MTHP) with 4-isopropylphenylacetyl chloride and piperazine.
科学的研究の応用
SAMe has been extensively studied for its potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)14-4-6-15(7-5-14)17-16(20)12-19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSREJIWPTOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)
![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)

![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)

